Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride

Solid-state stability Thermal analysis Procurement specification

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride (CAS 35657-35-3), also known as O-pivaloylhydroxylamine hydrochloride or amino 2,2-dimethylpropanoate hydrochloride, is the hydrochloride salt of an N-unsubstituted O-acylhydroxylamine (molecular formula C₅H₁₂ClNO₂, MW 153.61 g/mol). This compound serves as a shelf-stable precursor to the free base O-pivaloylhydroxylamine (CAS 35657-34-2), which is a reagent of established value in C-terminal peptide sequencing and in electrophilic amination reactions.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 35657-35-3
Cat. No. B3051736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride
CAS35657-35-3
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)ON.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-5(2,3)4(7)8-6;/h6H2,1-3H3;1H
InChIKeyKCCWNZKBYIQKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride (CAS 35657-35-3): A Pivaloyl-Protected Electrophilic Nitrogen Source for Precision Synthesis


Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride (CAS 35657-35-3), also known as O-pivaloylhydroxylamine hydrochloride or amino 2,2-dimethylpropanoate hydrochloride, is the hydrochloride salt of an N-unsubstituted O-acylhydroxylamine (molecular formula C₅H₁₂ClNO₂, MW 153.61 g/mol) . This compound serves as a shelf-stable precursor to the free base O-pivaloylhydroxylamine (CAS 35657-34-2), which is a reagent of established value in C-terminal peptide sequencing and in electrophilic amination reactions [1]. The hydrochloride form offers practical advantages in handling, storage, and solubility over the free base, positioning it as a strategic procurement choice for laboratories seeking a reliable and immediately usable source of the O-pivaloylhydroxylamine moiety without the need for in-situ generation or handling of the less stable free amine.

Why Generic O-Acylhydroxylamine Substitution Fails: The Critical Role of Pivaloyl Steric Protection in 35657-35-3


O-Acylhydroxylamines are inherently prone to O→N acyl migration, isomerizing to hydroxamic acids and rendering them ineffective as electrophilic aminating agents [1]. Generic analogs such as O-acetylhydroxylamine or O-benzoylhydroxylamine lack sufficient steric bulk to suppress this unwanted pathway. The pivaloyl (tert-butylcarbonyl) group in compound 35657-35-3 provides steric hindrance that significantly retards isomerization, preserving the integrity of the reagent [2]. Furthermore, many alternative O-substituted hydroxylamines are supplied as free bases, which exhibit lower thermal stability and are more hygroscopic; the hydrochloride salt format of 35657-35-3 enhances solid-state stability and simplifies long-term storage and dispensing . These structural and formulation features mean that procurement of a generic O-acyl- or O-alkyl-hydroxylamine cannot reproduce the performance of 35657-35-3 in established protocols such as C-terminal peptide analysis or catalytic amination.

Quantitative Differentiation Evidence for CAS 35657-35-3: Comparator-Based Selection Guide


Salt vs. Free Base: Solid-State Thermal Stability Advantage of Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride

The free base O-pivaloylhydroxylamine (CAS 35657-34-2) exhibits a melting point of 108–110 °C . While a discrete melting point for the hydrochloride salt (CAS 35657-35-3) is not widely reported, the salt form is documented to be a crystalline solid stable under recommended storage conditions (-20 °C) for at least one year [1]. The higher melting point typical of hydrochloride salts of amines—attributable to ionic lattice energy—translates to reduced volatility and lower sublimation loss during storage, a practical differentiation for procurement in facilities without cold-chain logistics for the free base.

Solid-state stability Thermal analysis Procurement specification

Suppression of O→N Acyl Migration: Pivaloyl vs. Acetyl/Benzoyl in Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride

O-Acylhydroxylamines undergo irreversible O→N acyl migration to form hydroxamic acids; the rate of this rearrangement is inversely proportional to the steric bulk of the acyl group [1]. The pivaloyl group in 35657-35-3 is specifically selected in the foundational peptide-sequencing method because it provides sufficient steric protection to prevent isomerization during coupling and rearrangement steps . In contrast, O-acetyl- and O-benzoylhydroxylamines isomerize more rapidly under identical conditions, compromising reagent purity and yield. Marmer and Maerker directly state that the tert-butyl group was relied upon 'to provide similar stability' to a mesityl group, and that pivaloyl protection is essential to isolate and handle the O-acylated material [1].

Isomerization resistance Steric hindrance Reagent integrity

C-Terminal Peptide Sequencing: Rational Selection of O-Pivaloylhydroxylamine Over Other O-Substituted Hydroxylamines

In the established method for determining C-terminal amino acid residues of peptides, Miller et al. (1977) systematically evaluated several O-substituted hydroxylamines and selected O-pivaloylhydroxylamine as the optimal nucleophile . The method involves coupling the peptide's C-terminal carboxyl to O-pivaloylhydroxylamine using a water-soluble carbodiimide (EDC), forming an O-pivaloylhydroxamic acid. This intermediate undergoes a Lossen rearrangement at pH 8.5 and 50 °C to yield an isocyanate, which is hydrolyzed to an aldehyde that identifies the original C-terminal residue [1]. The pivaloyl group was essential to suppress competing side reactions that plagued less hindered O-acyl derivatives, enabling a clean, interpretable readout . The hydrochloride salt 35657-35-3 is the direct precursor to the reagent used in this protocol.

Peptide sequencing C-terminal analysis Lossen rearrangement

Half-Life Under Basic Conditions: Benchmarking Hydrolysis Susceptibility of the O-Pivaloyl Motif for Reaction Planning

For researchers using the compound in amination or rearrangement reactions conducted under mildly basic conditions, understanding the hydrolytic half-life is critical. Novak and Martin (1989) determined that N-aryl-O-pivaloylhydroxylamines 1a–c are quite stable in methanol under neutral conditions but undergo rapid decomposition in the presence of 0.05 M Et₂NH or Et₃N, exhibiting a half-life (t₁/₂) of approximately 3–5 hours [1]. While this data is for N-aryl derivatives, the O-pivaloyl motif is the common structural element governing heterolysis of the N–O bond. This benchmark informs the window of reactivity for the free base derived from 35657-35-3: reactions requiring extended basic conditions beyond ~3 h may encounter significant reagent depletion, guiding experimental design.

Hydrolytic stability Reaction lifetime Basic conditions

Comparative Utility in Biocatalytic Amination: O-Pivaloylhydroxylamine Triflate vs. Hydrochloride Salt as Nitrene Precursor

Reisenbauer et al. (2026) engineered heme-nitrene transferases for the stereoselective C–H amination of carboxylic ester derivatives, screening both O-pivaloylhydroxylamine triflic acid (PONT) and hydroxylamine hydrochloride (H₂NOH·HCl) as nitrene precursors [1]. A directed evolution campaign of over 1000 variants yielded enzymes with high chemoselectivity for each reagent. This demonstrates that while the triflate salt (PONT) is commonly used in catalytic amination, hydroxylamine hydrochloride itself—a structurally simpler and lower-cost reagent—can serve as a viable aminating agent in enzyme-catalyzed contexts. Compound 35657-35-3, as the monohydrochloride salt of O-pivaloylhydroxylamine, occupies an intermediate position: it provides the steric protection of the pivaloyl group while offering the handling advantages of a hydrochloride salt, potentially bridging the atom economy and cost gap between PONT and unprotected hydroxylamine hydrochloride.

Biocatalysis Directed evolution Nitrene transfer

Validated Application Scenarios for Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride (35657-35-3)


C-Terminal Amino Acid Sequencing of Peptides and Proteins

Procurement of 35657-35-3 is essential for laboratories implementing the Miller–Loudon C-terminal sequencing protocol . The compound is used to generate the active O-pivaloylhydroxylamine nucleophile in situ for coupling to peptide carboxyl termini. The resultant O-pivaloylhydroxamic acid undergoes a clean Lossen rearrangement at pH 8.5 and 50 °C, ultimately yielding aldehydes that identify the C-terminal residue [1]. The validated protocol requires the pivaloyl variant specifically to avoid the side reactions observed with less hindered O-acylhydroxylamines.

Synthesis of N-Unsubstituted Primary Amines via Electrophilic Amination

As a precursor to an N-unsubstituted O-acylhydroxylamine, 35657-35-3 enables the installation of unprotected primary amino groups onto carbon nucleophiles (organozinc reagents, arylboronic acids, or enolates) . Following the amination step, the pivaloyl group can be cleaved under mild basic conditions. This contrasts with N,N-disubstituted hydroxylamine reagents, which yield tertiary or secondary amines and require more forcing deprotection. Researchers requiring a direct route to primary aryl- or alkylamines should select this compound over N-alkyl-O-acylhydroxylamine alternatives.

Synthesis of Hydroxamic Acids and Isocyanates via the Lossen Rearrangement

The compound serves as a key building block for the preparation of O-pivaloylhydroxamic acids, which undergo the Lossen rearrangement to generate isocyanates under controlled basic conditions (pH 8.5, 50 °C) . These isocyanates are versatile intermediates for ureas, carbamates, and amines. The use of the pivaloyl leaving group, rather than acetyl or benzoyl, ensures that the O-acylhydroxamic acid intermediate can be isolated and purified before rearrangement, a critical advantage for multistep synthetic sequences [1].

Biocatalytic C–H Amination for Chiral β-Amino Acid Synthesis

Emerging evidence from enzyme engineering studies indicates that O-pivaloylhydroxylamine derivatives function as nitrene precursors for heme-nitrene transferases, enabling the stereoselective amination of unactivated C–H bonds . Compound 35657-35-3, as the hydrochloride salt, offers a stable and convenient form for introducing the O-pivaloylhydroxylamine moiety into biocatalytic reaction mixtures, avoiding the need for the more expensive and moisture-sensitive triflate salt (PONT). This application is particularly relevant for groups synthesizing chiral β-amino acid building blocks for peptidomimetic drug discovery.

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